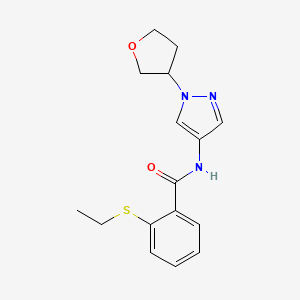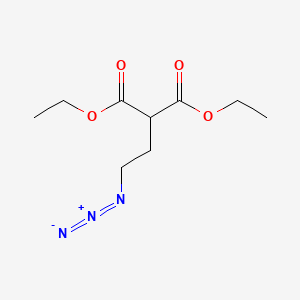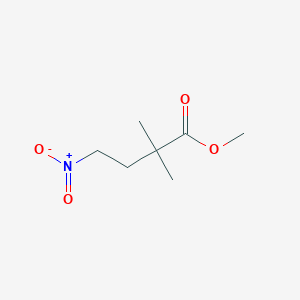
(1R,3R)-3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a specific organic compound often involves several steps, including the formation of carbon-carbon bonds, functional group interconversions, and the stereocontrolled introduction of chiral centers. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic methods, including NMR, IR, and mass spectrometry. These techniques can provide information about the connectivity of atoms within the molecule, the presence of functional groups, and the stereochemistry of the compound .Chemical Reactions Analysis
The reactivity of a compound is largely determined by its functional groups. In the case of carboxylic acids, reactions such as esterification, amide formation, and decarboxylation are common . The specific reactivity of “(1R,3R)-3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid” would depend on the presence and position of other functional groups in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, and stability. These properties are influenced by the molecular structure and functional groups present in the compound .Applications De Recherche Scientifique
Synthesis of Synthetic Pyrethroids
One of the primary applications of this compound is in the synthesis of synthetic pyrethroids, which are a class of synthetic insecticides. Mandal et al. (1986) demonstrated the conversion of (+)-4 α-Acetyl-2-carene, a compound related to (1R,3R)-3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid, into cis synthetic pyrethroids including permethrin, cypermethrin, and deltamethrin. These synthetic methods provide efficient routes to these important insecticides (Mandal et al., 1986).
Chemo-Enzymatic Synthesis
Fishman et al. (2000) described a chemo-enzymatic process for preparing optically active cyclopropane carboxylic acids, which are key intermediates in the synthesis of pyrethrinic or deltamethrinic acids. This method highlights the versatility of this compound in synthesizing optically active compounds through biocatalytic processes (Fishman et al., 2000).
Biological Evaluation of Derivatives
Boztaş et al. (2019) conducted a study on bromophenol derivatives with a cyclopropyl moiety, derived from reactions involving similar cyclopropane compounds. These derivatives showed significant inhibitory activity against certain enzymes, suggesting potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Acidity and Bond Energy Analysis
Fattahi et al. (2003) investigated the gas-phase acidity and bond energy of 3,3-dimethylcyclopropene, a compound structurally related to this compound. Their findings provide insights into the stability and reactivity of such compounds, which is crucial for their application in synthesis (Fattahi et al., 2003).
Monitoring Pyrethroid Metabolites
Arrebola et al. (1999) developed a method for determining major metabolites of synthetic pyrethroids in human urine, showcasing the relevance of cyclopropane carboxylic acid derivatives in environmental and health monitoring (Arrebola et al., 1999).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4(9)5-6(7(10)11)8(5,2)3/h5-6H,1-3H3,(H,10,11)/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIPVNZNXKVLTL-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(C1(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1[C@H](C1(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2838307.png)


![N-[2-acetyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2838312.png)
![Ethyl 2-[6-(2-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2838314.png)

![N-(2-methoxyphenethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2838317.png)
![2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2838318.png)
![N-benzyl-N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2838319.png)



